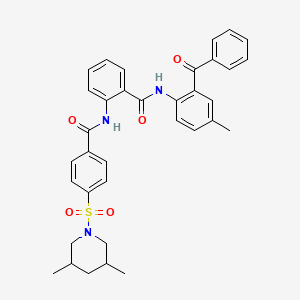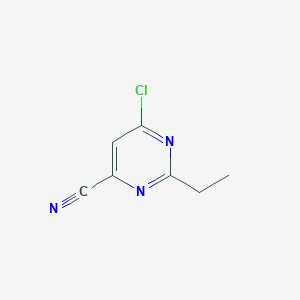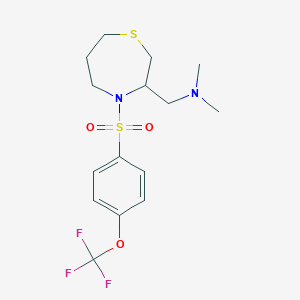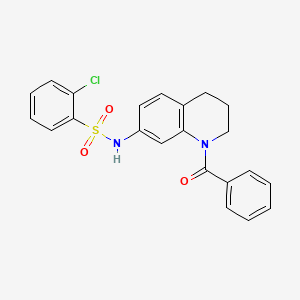![molecular formula C17H24N2O5S B2815786 Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate CAS No. 2380189-91-1](/img/structure/B2815786.png)
Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate, also known as TAK-659, is a small molecule inhibitor that has been studied extensively in the field of cancer research. It belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of enzymes that are involved in the growth and spread of cancer cells.
Mecanismo De Acción
Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate works by inhibiting the activity of several enzymes that are involved in the growth and spread of cancer cells, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor (TCR) signaling pathways. By blocking these pathways, this compound can prevent the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. This compound has also been shown to modulate the immune system, enhancing the activity of T cells and natural killer cells, which can help to further inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate for lab experiments is its specificity for BTK, ITK, and TCR signaling pathways. This specificity allows researchers to study the effects of blocking these pathways in cancer cells, without affecting other signaling pathways. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain effective levels in vivo.
Direcciones Futuras
There are several future directions for research on Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate. One area of interest is the development of combination therapies, which can enhance the efficacy of this compound in cancer treatment. Another area of interest is the study of this compound in different types of cancer, to determine its effectiveness in a broader range of tumors. Additionally, further research is needed to understand the long-term safety and efficacy of this compound in clinical trials.
Métodos De Síntesis
The synthesis of Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate involves several steps, starting with the reaction of 4-bromo-2-fluorobenzoic acid with morpholine to form 4-(morpholin-4-yl)benzoic acid. This intermediate is then reacted with cyclobutylmethyl bromide to form 4-[(1-morpholin-4-ylcyclobutyl)methyl]benzoic acid. The final step involves the reaction of this intermediate with methyl sulfamoyl chloride to form this compound.
Aplicaciones Científicas De Investigación
Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate has been studied extensively in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to be effective in inhibiting the growth and spread of cancer cells in these models, both as a single agent and in combination with other drugs. This compound has also been shown to have a favorable safety profile, with few side effects observed in preclinical studies.
Propiedades
IUPAC Name |
methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-23-16(20)14-3-5-15(6-4-14)25(21,22)18-13-17(7-2-8-17)19-9-11-24-12-10-19/h3-6,18H,2,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRMXWRMHGLPBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2815706.png)

![2,6-difluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2815709.png)
![Ethyl 2-methyl-5-[(4-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2815714.png)
![2-(2-fluorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2815715.png)




![3-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)piperidine-1-carboxamide](/img/structure/B2815723.png)
![(2E)-2-cyano-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2815724.png)